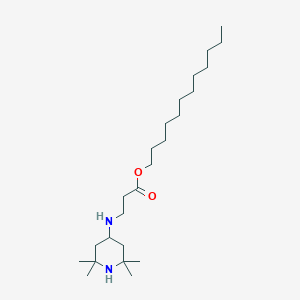![molecular formula C13H12ClNO2S B054179 2-[(2-Aminophenyl)thio]benzoesäurehydrochlorid CAS No. 114724-41-3](/img/structure/B54179.png)
2-[(2-Aminophenyl)thio]benzoesäurehydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is a compound used in various scientific research applications. It is known for its role in the preparation of cyclic sulfonium ylides and has a molecular formula of C13H11NO2S with a molecular weight of 245.30 g/mol. This compound is significant in the fields of chemistry, biology, medicine, and industry due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of cyclic sulfonium ylides and other complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly thiopurine methyltransferase.
Medicine: Research indicates its potential in developing pharmaceuticals, including anticancer agents.
Industry: It is used in the biosynthesis of natural products and as a building block in the engineering of complex polyketides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride typically involves the reduction of 2-[(2-nitrophenyl)thio]benzoic acid. The process includes dissolving 2-[(2-nitrophenyl)thio]benzoic acid in ethyl acetate and adding palladium on carbon (Pd/C) as a catalyst. The reaction mixture is stirred at room temperature under a hydrogen gas atmosphere overnight. The mixture is then filtered and concentrated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Typical conditions involve room temperature reactions with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Wirkmechanismus
The mechanism of action of 2-[(2-Aminophenyl)thio]benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes. For instance, it inhibits thiopurine methyltransferase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzenethiol:
2-Mercaptoaniline: Similar to 2-aminobenzenethiol, it is another related compound with similar functional groups.
Uniqueness
2-[(2-Aminophenyl)thio]benzoic acid hydrochloride is unique due to its combination of an amino group, a thiol group, and a carboxylic acid group within the same molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific research applications.
Eigenschaften
IUPAC Name |
2-(2-aminophenyl)sulfanylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S.ClH/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16;/h1-8H,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGIFRVMMAEDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)




